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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

A Comprehensive Spectroscopic Guide to 2-Methyl-
6-nitrobenzonitrile
Introduction

In the fields of pharmaceutical development and materials science, the unambiguous structural
confirmation of synthesized molecules is the bedrock of all subsequent research. 2-Methyl-6-
nitrobenzonitrile (CAS No: 1885-76-3; Molecular Formula: CsHsN202) is an interesting
building block due to the orthogonal electronic nature of its methyl, nitro, and nitrile
substituents.[1][2] This guide provides an in-depth analysis of the expected spectroscopic data
for this compound, including *H NMR, 3C NMR, and Infrared (IR) spectroscopy.

As a Senior Application Scientist, it is important to note that while this compound is
commercially available, a complete, peer-reviewed, and publicly accessible set of its spectral
data is not readily found in unified databases.[3][4] This is a common scenario in research.
Therefore, this guide has been constructed by leveraging established spectroscopic principles,
spectral data from closely related structural analogs, and predictive models. This approach
mirrors the real-world workflow of a research scientist: using foundational knowledge to
interpret and validate a molecular structure, even with incomplete reference data. The synergy
between these orthogonal techniques provides a robust, self-validating system for structural
elucidation.

Logical Workflow for Spectroscopic Analysis
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The confirmation of a chemical structure is a systematic process. Each spectroscopic method
provides a unique piece of the puzzle, and their combined interpretation leads to a confident

assignment. The following workflow represents a standard approach in a chemical analysis
laboratory.
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Caption: Structure of 2-Methyl-6-nitrobenzonitrile with proton assignments.

Standard Experimental Protocol: *H NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-nitrobenzonitrile in
~0.7 mL of deuterated chloroform (CDCIls). Add a small amount of tetramethylsilane (TMS)
as an internal standard (& 0.00 ppm).

 Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. [5]3. Acquisition: Record the
spectrum at room temperature. Acquire a sufficient number of scans to achieve a good
signal-to-noise ratio.

e Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the
spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to
determine the relative proton ratios.

13C NMR Spectroscopy: Probing the Carbon
Skeleton

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. While slower to
acquire than 'H NMR due to the low natural abundance of 13C, it is essential for confirming the
carbon framework.

Predicted **C NMR Data

Based on substituent effect calculations and data from analogs like 2-methylbenzonitrile and 4-
nitrobenzonitrile, the following chemical shifts can be predicted. [5][6]
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Predicted Chemical Shift

Carbon Assignment Type
(3, ppm)

C-CN ~117 Quaternary
C-NO2 ~150 Quaternary
C-CHs ~140 Quaternary
C-1 (ipso-CN) ~110 Quaternary
C-3 ~135 CH
C-4 ~133 CH
C-5 ~125 CH

| -CHs | ~20 | CHs |

Expert Interpretation

e Quaternary Carbons: Four carbon signals will show no multiplicity in a standard broadband-
decoupled spectrum. The carbon attached to the highly electronegative nitro group (C-NO2)
will be the most downfield aromatic carbon (~150 ppm). The nitrile carbon itself (-CN)
appears around 117 ppm. The two remaining quaternary carbons are those bonded to the
nitrile (C-1) and methyl (C-CHs) groups.

o Aromatic CH Carbons: Three signals will appear for the protonated carbons. Their relative
positions are governed by the complex interplay of the three substituents.

 Aliphatic Carbon: The methyl carbon (-CHs) will appear in the typical upfield aliphatic region,
around 20 ppm. [5]

Standard Experimental Protocol: **C NMR

e Sample Preparation: Use the same sample prepared for *H NMR analysis. A slightly higher
concentration (15-25 mg) may be beneficial.

e Instrumentation: Use a 100 MHz (or higher, corresponding to the *H frequency) NMR
spectrometer.
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e Acquisition: Record a proton-decoupled spectrum to ensure each unique carbon appears as

a singlet. A larger number of scans and a longer relaxation delay are required compared to

'H NMR.

e Processing: Process the data similarly to the *H spectrum. The solvent peak (CDCls at

77.16 ppm) is typically used for chemical shift referencing. [7]

Infrared (IR) Spectroscopy: Identifying Functional

Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional

groups present in a molecule by measuring the absorption of infrared radiation at specific

vibrational frequencies.

Characteristic IR Absorption Bands

The presence of the nitrile and nitro groups gives 2-Methyl-6-nitrobenzonitrile a highly

characteristic IR spectrum.

Wavenumber . . . .

( 1 Functional Group Vibrational Mode Expected Intensity

cm-

~3100-3000 Aromatic C-H Stretch Medium-Weak

~2980-2850 Methyl C-H Stretch Medium-Weak
Aromatic Nitrile (-

~2230 Stretch Strong, Sharp
C=N)

~1600, ~1470 Aromatic C=C Ring Stretch Medium

~1530 Aromatic Nitro (-NO2) Asymmetric Stretch Strong

~1350 Aromatic Nitro (-NOz2) Symmetric Stretch Strong

Expert Interpretation

The most definitive peaks for confirming the structure are:
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 Nitrile Stretch: A strong, sharp peak around 2230 cm~*. Conjugation with the aromatic ring
typically shifts this frequency to a slightly lower wavenumber compared to aliphatic nitriles.

e Nitro Group Stretches: Two very strong absorptions are characteristic of the NOz group.
[8]The asymmetric stretch appears around 1530 cm~1, and the symmetric stretch appears
around 1350 cm~1. [8]The presence of both intense peaks is a reliable indicator of a nitro
compound.

o C-H Stretches: The spectrum will also show weaker absorptions for aromatic C-H stretches
just above 3000 cm~t and aliphatic C-H stretches from the methyl group just below 3000
cm~L,

Standard Experimental Protocol: FT-IR (KBr Pellet)

e Sample Preparation: Grind a small amount (~1-2 mg) of 2-Methyl-6-nitrobenzonitrile with
~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until
a fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

e Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

e Analysis: Record the spectrum, typically in the 4000-400 cm~?* range. An air background
spectrum should be taken first.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 2-Methyl-6-nitrobenzonitrile is a prime example of how different
spectroscopic techniques provide complementary and confirmatory evidence. IR spectroscopy
rapidly confirms the presence of the key nitrile and nitro functional groups. *H NMR
spectroscopy then maps the precise arrangement and connectivity of the protons on the
molecular scaffold. Finally, 13C NMR confirms the carbon skeleton, including the number and
type of all carbon atoms. When combined, the predicted data from these three techniques
forms a unique and internally consistent “fingerprint” that allows for the unambiguous
confirmation of the target structure, providing researchers with the analytical confidence
needed to proceed with their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 2-Methyl-6-nitrobenzonitrile 98 1885-76-3 [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b157223?utm_src=pdf-body
https://www.benchchem.com/product/b157223?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/SG/en/product/aldrich/188719
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

scbt.com [scbt.com]

chem.libretexts.org [chem.libretexts.org]

2.
3.
4.,

e 5.rsc.org [rsc.org]
6.
7. rsc.org [rsc.org]
8.

Benzene, nitro- [webbook.nist.gov]

2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]

AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

 To cite this document: BenchChem. [Spectroscopic data of 2-Methyl-6-nitrobenzonitrile (*H
NMR, 3C NMR, IR)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157223#spectroscopic-data-of-2-methyl-6-

nitrobenzonitrile-h-nmr-c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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